Product packaging for Boc-Pyrrolidine-PEG2-COOH(Cat. No.:)

Boc-Pyrrolidine-PEG2-COOH

Cat. No.: B11929086
M. Wt: 303.35 g/mol
InChI Key: VTRQDVMIEGGHBX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Pyrrolidine-PEG2-COOH is a heterobifunctional chemical linker that incorporates a Boc-protected pyrrolidine moiety, a discrete ethylene glycol (PEG) spacer of two units, and a terminal carboxylic acid. This molecular architecture is specifically designed to facilitate the conjugation of biologically active molecules in drug discovery and chemical biology research. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, can serve as a key structural component in the development of pharmacologically active compounds, such as ionotropic glutamate receptor (iGluR) antagonists investigated in neurological research . The terminal carboxylic acid (COOH) group is readily activated by common coupling reagents like EDC or HATU to form stable amide bonds with primary amines on target molecules, such as amino acids, peptides, or protein surfaces . The hydrophilic PEG spacer significantly enhances the aqueous solubility of conjugate molecules, improves bioavailability, and reduces immunogenicity and aggregation. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen safeguards the secondary amine during synthetic procedures and can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid or dilute hydrochloric acid) to reveal a reactive amine handle for further diversification . This deprotected amine can subsequently be conjugated to electrophiles, used to form secondary amides or sulfonamides, or participate in further structure-activity relationship (SAR) explorations. This reagent is a versatile building block with broad applications across multiple research domains. It is extensively used in proteolysis-targeting chimera (PROTAC) design to connect E3 ligase ligands with target protein-binding moieties, leveraging the PEG spacer to optimize degrader efficacy and physicochemical properties . In medicinal chemistry, it serves as a crucial scaffold for constructing novel drug candidates, particularly for exploring the structure-activity relationships of central nervous system (CNS) targets, where the pyrrolidine core is a common pharmacophore . Furthermore, it finds utility in materials science for the surface functionalization of nanoparticles and the synthesis of PEGylated functional polymers and hydrogels. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO6 B11929086 Boc-Pyrrolidine-PEG2-COOH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

3-[2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyethoxy]propanoic acid

InChI

InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(10-15)20-9-8-19-7-5-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

VTRQDVMIEGGHBX-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCCOCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCCOCCC(=O)O

Origin of Product

United States

Applications in Targeted Protein Degradation Technologies

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Utilizing Boc-Pyrrolidine-PEG2-COOH

The modular nature of PROTACs allows for their systematic design and synthesis. nih.govdiva-portal.org The process typically involves the separate synthesis or acquisition of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a bifunctional linker to connect them. biochempeg.comuni-muenchen.de this compound serves as a bifunctional linker, featuring a Boc-protected amine on the pyrrolidine (B122466) ring and a terminal carboxylic acid. medchemexpress.com

In a typical synthetic route, the terminal carboxylic acid of this compound can be activated and coupled to a nucleophilic handle (such as an amine) on either the warhead or the E3 ligase ligand via an amide bond formation. Subsequently, the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is removed under acidic conditions to reveal a secondary amine. This newly exposed amine can then be coupled to the remaining component (either the E3 ligase ligand or the warhead, respectively) which has a corresponding carboxylic acid group, thus completing the PROTAC structure. diva-portal.org This modular approach enables the creation of a library of PROTACs with varied linkers to screen for optimal degradation activity.

The linker element of a PROTAC is far more than an inert spacer; it critically affects the molecule's physicochemical properties, which in turn dictate its biological activity. The incorporation of polyethylene (B3416737) glycol (PEG) chains, as seen in this compound, is a common strategy to modulate these properties. biochempeg.com PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity. precisepeg.com This increased polarity can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules, improving their compatibility with physiological environments. precisepeg.comjenkemusa.com

While improved solubility is advantageous, the effect on cellular permeability is more complex. High molecular weight and polarity are generally associated with poor membrane permeability. However, studies have shown that the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation in solution. tandfonline.com This intramolecular folding can shield the polar groups, effectively reducing the molecule's three-dimensional polar surface area (3D-PSA) and potentially improving its ability to passively diffuse across the cell membrane. tandfonline.com The balance between solubility and permeability is a key consideration in linker design, and PEG motifs offer a tunable element to optimize these competing properties. nih.gov

Table 1: Physicochemical Impact of PEG Linkers in PROTACs

PropertyInfluence of PEG LinkersRationaleCitation(s)
Solubility Generally IncreasedThe ether oxygens in the PEG chain are hydrophilic and can form hydrogen bonds with water. precisepeg.combiochempeg.comjenkemusa.com
Cellular Permeability Variable; can be improvedFlexible PEG chains can lead to folded conformations, reducing the 3D polar surface area. However, increased hydrophilicity can also hinder membrane crossing. jenkemusa.comtandfonline.com
Hydrophobicity Generally DecreasedPEG chains are more polar compared to typical alkyl chain linkers. precisepeg.com
Flexibility IncreasedThe single bonds in the ethylene glycol units allow for significant conformational freedom. precisepeg.com

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.govacs.org The length and composition of the linker are paramount in achieving the correct orientation and proximity of the two proteins for efficient ubiquitin transfer. acs.org A linker that is too short may cause steric clashes between the proteins, preventing the complex from forming, while an excessively long linker can result in a high entropic penalty, which also destabilizes the complex. nih.govacs.org

The use of homologous series of PEG linkers (e.g., PEG2, PEG3, PEG4) is a widely adopted strategy for systematically optimizing linker length. biochempeg.comnih.gov By synthesizing and testing a panel of PROTACs where only the number of PEG units is varied, researchers can empirically determine the optimal distance and geometry required for potent protein degradation. biochempeg.comnih.gov For instance, a study developing tubulin-degrading PROTACs synthesized a series with PEG2 to PEG5 linkers to find the optimal length for activity. nih.gov The linker is not merely a passive tether; it can establish direct interactions with the surfaces of the target protein and/or the E3 ligase, contributing to the stability and cooperativity of the ternary complex. nih.govresearchgate.net The composition, including the presence of rings like the pyrrolidine in this compound, can add a degree of rigidity, influencing the conformational states available to the PROTAC and thereby affecting ternary complex formation. precisepeg.comresearchgate.net

Table 2: Illustrative Impact of Linker Optimization on PROTAC Activity

PROTAC TargetLinker ModificationObserved OutcomeRationaleCitation(s)
BRD4 Varying PEG linker length (0 to 4 units) between JQ1 and VHL or CRBN ligands.Degradation efficiency was highly dependent on linker length, with different optimal lengths for VHL vs. CRBN.Optimal spatial arrangement for ternary complex formation is linker- and E3 ligase-dependent. nih.gov
BCR-ABL Optimization of linker length, hydrophilicity, and rigidity in pomalidomide-based PROTACs.A PROTAC with a specific sulfur-substituted carbon chain linker showed superior degradation activity (DC50 = 0.18 nM).Fine-tuning linker properties improves ternary complex stability and cellular pharmacokinetics. nih.gov
SMARCA2 Introduction of a phenyl ring into a PEG linker to increase rigidity.The more rigid linker improved PROTAC potency.Reduced conformational flexibility can lower the entropic cost of binding and optimize interactions within the ternary complex. researchgate.net

Influence of PEG Linkers on PROTAC Solubility and Cellular Permeability

Strategic Incorporation into E3 Ubiquitin Ligase Ligand Conjugates

The modular assembly of PROTACs necessitates building blocks that can be readily conjugated to E3 ligase ligands. tocris.com this compound, with its terminal carboxylic acid, is designed for straightforward attachment to amine-functionalized E3 ligase ligands, most commonly through the formation of a stable amide bond. frontiersin.orgmedchemexpress.com

Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase, is one of the most frequently hijacked E3 ligases in PROTAC design. nih.govnih.gov This is largely due to the availability of well-characterized, potent small molecule ligands such as thalidomide, pomalidomide (B1683931), and lenalidomide, often referred to as immunomodulatory drugs (IMiDs). These ligands typically possess a reactive site, such as the 4-amino group on the phthalimide (B116566) ring of pomalidomide, that serves as a convenient point for linker attachment without disrupting binding to CRBN. frontiersin.orgdiva-portal.org

In the synthesis of a CRBN-recruiting PROTAC, the carboxylic acid of this compound can be coupled directly to this amino group on the pomalidomide core. frontiersin.orgnih.gov The length and chemical nature of the linker are critical for productive ternary complex formation. Structure-activity relationship studies have shown that variations in linker length and composition in CRBN-recruiting PROTACs can dramatically impact degradation potency and selectivity. nih.gov The pyrrolidine ring and the two-unit PEG chain of this specific linker contribute to a defined length and polarity that can be tested and compared against other linkers to optimize a degrader for a specific target.

While CRBN and von Hippel-Lindau (VHL) are the workhorses of the PROTAC field, there are over 600 E3 ligases in the human proteome, representing a vast and largely untapped resource for targeted protein degradation. nih.gov Expanding the repertoire of usable E3 ligases is a key goal in the field to overcome potential resistance mechanisms and to tailor degradation to specific cell types or tissues where certain ligases may be more highly expressed.

The versatility of linker building blocks like this compound is crucial for these exploratory efforts. Its carboxylic acid handle is not specific to any single E3 ligase ligand. It can be conjugated to any newly discovered or less-common E3 ligase ligand that incorporates a suitable amine functionality. tocris.com For example, functionalized ligands for other E3 ligases like the von Hippel-Lindau (VHL) protein, inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2) are often synthesized with amine or acid handles for modular PROTAC assembly. frontiersin.org Therefore, this compound represents a universal component that can be used to systematically investigate the geometric and physicochemical requirements for inducing ternary complex formation with a wide array of E3 ligases beyond just CRBN and VHL.

Integration into Bioconjugation Strategies for Advanced Therapeutics and Probes

Contribution to Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells. sigmaaldrich.com The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. biochempeg.com Boc-Pyrrolidine-PEG2-COOH serves as a valuable building block in the synthesis of these crucial linkers. hodoodo.comhodoodo.com

Research has demonstrated that the linker architecture, including the length and branching of PEG chains, directly influences the rate of enzyme-mediated drug release. acs.org For instance, in ADCs designed with protease-cleavable peptide sequences (e.g., Val-Cit), the steric hindrance provided by the linker can modulate access for enzymes like cathepsin B, which are overexpressed in the lysosomal compartments of tumor cells. acs.orgmdpi.com The structure of this compound allows it to be incorporated into more complex linker designs where its components—the pyrrolidine (B122466) ring and the PEG spacer—can be manipulated to fine-tune the distance and steric environment between the antibody and the payload, thereby controlling the release kinetics. acs.org The stability of the linker is paramount; it must prevent premature drug release in the bloodstream to minimize off-target toxicity. biochempeg.com PEG-containing linkers have been shown to contribute to the in vivo stability of ADCs, as seen in approved drugs like Trodelvy® and Zynlonta®, which use PEG moieties to improve solubility and stability. clinicalresearchnewsonline.com

ComponentFunction in ADC LinkerSource
Boc-protected Amine A protected reactive site for conjugation to the antibody or payload, allowing for controlled, sequential synthesis. sigmaaldrich.comnih.gov
Pyrrolidine Ring A structural scaffold that provides a defined spatial orientation within the linker. medchemexpress.comnih.gov
PEG2 Spacer Increases hydrophilicity, improves solubility, reduces aggregation, and provides spatial separation between the antibody and payload. fcad.comrsc.org
Carboxylic Acid A reactive handle for forming a stable amide bond with an amine-containing payload or a modified antibody. biochempeg.com

Employment in Peptide-Drug Conjugate (PDC) Systems

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that, similar to ADCs, consist of a targeting moiety (a peptide), a linker, and a drug payload. PDCs offer advantages such as smaller size, which can lead to better tumor penetration, and lower immunogenicity compared to full-sized antibodies.

The fundamental architecture of a PDC involves the covalent linkage of a tumor-homing peptide to a cytotoxic drug. beilstein-journals.org this compound is an ideal candidate for constructing the linker in these systems. Its bifunctional nature allows for the systematic assembly of the conjugate. For example, the carboxylic acid end can be coupled to a drug, and after deprotection of the Boc group, the newly freed amine on the pyrrolidine ring can be attached to the targeting peptide. biochempeg.combroadpharm.com

The design of the linker is critical to the success of the PDC, as it must not interfere with the peptide's ability to bind to its target receptor or the drug's efficacy upon release. beilstein-journals.org The inclusion of PEG spacers, even short ones like PEG2, can provide necessary flexibility and spatial separation to preserve the function of both the peptide and the drug. nih.gov Studies on vancomycin-based PDCs have utilized linkers containing pyrrolidine and PEG units to connect the antibiotic to targeting peptides, demonstrating enhanced antibacterial activity compared to the parent drug. nih.gov This highlights the utility of such structural motifs in creating effective conjugate architectures.

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic properties of peptide-based therapeutics. qyaobio.combachem.com Incorporating a PEG linker like this compound can confer several benefits to the peptide ligand. These advantages include:

Increased Solubility : PEGylation enhances the water solubility of hydrophobic peptides. creative-peptides.com

Extended Circulation Time : The increased hydrodynamic size of the PEGylated peptide reduces renal clearance, prolonging its half-life in the body. qyaobio.comucl.ac.be

Reduced Immunogenicity : The PEG chain can shield the peptide from the host's immune system, reducing the risk of an immune response. qyaobio.comcreative-peptides.com

Enhanced Stability : PEGylation provides steric hindrance that can protect the peptide from degradation by proteolytic enzymes. qyaobio.combiochempeg.com

These enhancements collectively improve the bioavailability and therapeutic profile of the peptide, allowing for potentially lower and less frequent dosing. bachem.com

Benefit of PEGylationImpact on Peptide LigandSource
Improved Pharmacokinetics Extends circulation half-life by reducing renal clearance and enzymatic degradation. qyaobio.combachem.combiochempeg.com
Increased Solubility Enhances solubility in aqueous solutions, aiding formulation and administration. creative-peptides.com
Reduced Immunogenicity Masks peptide epitopes, lowering the potential for an immune response. qyaobio.comucl.ac.be

Design of Peptide-Linker-Drug Architectures

Utility in Chemical Probe and Biosensor Development

Beyond therapeutics, bifunctional linkers like this compound are valuable tools in the creation of chemical probes and the functionalization of biosensor surfaces. These applications rely on the ability to specifically attach biomolecules to reporters or surfaces while maintaining their function.

Site-specific labeling is crucial for studying the function and localization of biomolecules without disrupting their native activity. issuu.com The orthogonal reactive groups of this compound—the protected amine and the carboxylic acid—enable controlled, site-specific conjugation. For instance, the carboxylic acid can be activated to react with a primary amine on a fluorescent dye or biotin (B1667282) tag. Subsequently, the Boc protecting group can be removed under acidic conditions to expose the amine on the pyrrolidine ring, which can then be coupled to a specific site on a target protein or other biomolecule. sigmaaldrich.comambeed.com This stepwise approach ensures precise control over the labeling process.

In the context of biosensors, such linkers are essential for immobilizing biological recognition elements (e.g., antibodies, enzymes, or nucleic acids) onto a sensor surface, such as a gold chip. researchgate.netnih.gov The PEG component of the linker plays a dual role: it acts as a spacer to orient the biomolecule correctly for target binding and serves as an antifouling agent. researchgate.net The hydrophilic PEG chains form a protective layer that resists the non-specific adsorption of proteins from complex biological samples, thereby increasing the sensor's sensitivity and specificity. nih.govbroadpharm.com

Scaffold for Affinity-Based Reagents in Biochemical Assays

The chemical compound this compound serves as a versatile scaffold in the construction of affinity-based reagents, which are instrumental in various biochemical assays designed to investigate and manipulate protein interactions. Its unique trifunctional structure, comprising a Boc-protected pyrrolidine ring, a flexible diethylene glycol (PEG2) spacer, and a terminal carboxylic acid, allows for a modular and systematic approach to the design of specialized chemical probes. These probes are engineered to bind with high affinity and specificity to target proteins, facilitating their isolation, identification, and functional characterization.

The primary utility of this compound in this context lies in its role as a heterobifunctional linker. The terminal carboxylic acid provides a reactive handle for covalent attachment to a "bait" molecule—a known ligand or inhibitor that has a specific affinity for a protein of interest. This conjugation is typically achieved through standard amide bond formation, a robust and well-established method in bioconjugation chemistry.

Once the bait molecule is appended, the Boc-protected amine on the pyrrolidine ring can be deprotected under mild acidic conditions to reveal a primary amine. This newly exposed functional group serves as an attachment point for an affinity tag, such as biotin, or for immobilization onto a solid support, like agarose (B213101) or magnetic beads. This dual functionality is central to its application in affinity-based assays.

A prominent application of reagents derived from this scaffold is in pull-down assays. In a typical workflow, a ligand for a specific protein is conjugated to the carboxylic acid end of this compound. The Boc group is then removed, and the resulting amine is reacted with a molecule like biotin. This biotinylated ligand-linker construct can then be incubated with a complex biological sample, such as a cell lysate. The "bait" ligand will bind to its target protein, and the entire complex can be selectively captured or "pulled down" from the lysate using streptavidin-coated beads, which have a very high affinity for biotin. Subsequent analysis of the pulled-down proteins, often by mass spectrometry, can identify not only the primary target but also its interacting partners, thus mapping out protein-protein interaction networks.

The integrated PEG2 spacer is a critical feature of the scaffold. It provides several advantages for the construction of affinity reagents:

Flexibility and Reach: The ethylene (B1197577) glycol units offer conformational flexibility, allowing the attached "bait" molecule to orient itself optimally for binding to the target protein without steric hindrance from the solid support or affinity tag.

Hydrophilicity: The PEG linker enhances the aqueous solubility of the resulting affinity reagent, which is crucial for maintaining the native conformation and function of proteins in biochemical assays that are typically performed in aqueous buffers.

Reduced Non-Specific Binding: Polyethylene (B3416737) glycol is well-known for its ability to reduce non-specific binding of proteins to surfaces, thereby improving the signal-to-noise ratio and specificity of the assay.

While most prominently documented as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the fundamental chemical properties of this compound make it an adaptable building block for creating a broader range of affinity-based tools for biochemical research. medchemexpress.commedchemexpress.com The principles that make it an effective PROTAC linker—namely its ability to bridge two molecular entities while maintaining their functional integrity—are directly transferable to its use as a scaffold for affinity reagents.

Below is a table summarizing the functional components of this compound and their roles in the construction of affinity-based reagents.

Functional ComponentChemical GroupRole in Affinity Reagent Synthesis
Protected Amine Boc-PyrrolidineServes as a latent attachment point. After deprotection, the resulting primary amine can be conjugated to affinity tags (e.g., biotin) or immobilized on solid supports.
Linker PEG2 (diethylene glycol)Provides a flexible, hydrophilic spacer that reduces steric hindrance and non-specific binding, enhancing the performance of the affinity reagent in aqueous environments.
Reactive Handle Carboxylic Acid (COOH)Enables covalent attachment of a "bait" molecule (e.g., a known ligand or inhibitor) through amide bond formation, directing the affinity reagent to a specific protein target.

The modular nature of this scaffold allows researchers to systematically vary the "bait" molecule, the affinity tag, and even the linker length (by using analogues with longer or shorter PEG chains) to optimize the performance of the affinity reagent for a particular biochemical application. This adaptability is key to its value in the exploration of the proteome and the intricate web of protein interactions that govern cellular processes.

Structure Activity Relationship Sar and Structural Design Principles

Stereochemical Impact of the Pyrrolidine (B122466) Moiety on Molecular Interactions and Selectivity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a valuable scaffold in medicinal chemistry due to its unique structural properties. tandfonline.com Unlike its aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure. nih.govresearchgate.netnih.gov This non-planarity, often described as "pseudorotation," allows the ring to adopt various conformations, enhancing its ability to explore pharmacophore space. nih.govresearchgate.netnih.gov

One of the most significant features of the pyrrolidine ring is the potential for stereoisomerism, with the capacity for up to four stereogenic centers leading to as many as 16 different stereoisomers. nih.gov This stereochemistry is crucial, as the spatial orientation of substituents on the ring can dramatically alter the biological profile of a drug candidate. nih.govnih.gov Different stereoisomers can exhibit distinct binding modes with enantioselective proteins, leading to variations in potency and selectivity. nih.govresearchgate.netnih.gov For instance, research on GPR40 agonists containing a pyrrolidine core revealed that different enantiomers had markedly different effects on the target receptor. nih.govacs.org The (R,R)-enantiomer potentiated a radioligand used in the binding assay, while the (S,S)-enantiomer displaced it, demonstrating how stereochemistry can lead to a significant signaling bias. nih.govacs.org

Similarly, in the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib, a key enzyme in antibiotic resistance, the stereochemistry of substituted pyrrolidine pentamine scaffolds was shown to have a significant effect on inhibitory activity. mdpi.comnih.gov The specific arrangement of functional groups in three-dimensional space is therefore a critical consideration for medicinal chemists using pyrrolidine-based building blocks to achieve desired biological outcomes. nih.gov

Table 1: Impact of Pyrrolidine Stereochemistry on Biological Activity
Compound SeriesStereoisomerTargetObserved EffectReference
Pyrrolidine-Containing GPR40 Agonists(R,R)-enantiomerGPR40Potentiated radioligand binding, activated both Gq and Gs signaling pathways. nih.govacs.org
Pyrrolidine-Containing GPR40 Agonists(S,S)-enantiomerGPR40Displaced radioligand from the binding site. nih.govacs.org
Pyrrolidine Pentamine DerivativesNot specifiedAAC(6′)-IbModifications of stereochemistry showed varied effects on the inhibitory properties of the compounds. mdpi.comnih.gov
Anisomycin (pyrrolidine derivative)(S)-(-)-BlebbistatinGeneralChiral center plays a crucial role in stereoselective interactions and specific binding affinities. scbt.com

Elucidation of Optimal PEG Linker Lengths in Bioconjugates

If a linker is too short, it can cause spatial clashes that disrupt the formation of a stable ternary complex, thereby reducing a PROTAC's degradation ability. biochempeg.com Conversely, an excessively long linker can increase the relative motion of the two ends of the molecule, decreasing the binding affinity and reducing the stability of the ternary complex. biochempeg.com Studies on ribonuclease-targeting chimeras (RiboTACs) found that increasing the PEG linker length from two to eight units enhanced potency; however, further increases in length led to a decrease in potency. acs.org

In the context of ADCs, linker length also plays a pivotal role. One study investigating ADCs with PEGylated drug-linkers compared conjugates with 2, 4, 8, 12, and 24 PEG units. aacrjournals.org The results showed that increasing the PEG chain length led to higher plasma and tumor exposures. aacrjournals.org Efficacy, as measured by tumor weight reduction, was binary: ADCs with 2 and 4 PEG units showed a modest decrease in tumor weight, while those with 8, 12, and 24 PEG units demonstrated a significantly greater reduction. aacrjournals.org However, other research has cautioned that very long linear PEG spacers can sometimes be detrimental, as they may increase the distance between the antibody and its payload, exposing the hydrophobic payload to the aqueous environment and leading to rapid clearance. mdpi.comamericanpharmaceuticalreview.com This highlights the necessity of empirical testing to determine the ideal linker length for each specific bioconjugate system. creative-biolabs.com

Table 2: Effect of PEG Linker Length on Bioconjugate Activity
Bioconjugate TypePEG Linker LengthKey FindingReference
Antibody-Drug Conjugate (ADC)2 and 4 PEG unitsProvided a 35-45% decrease in tumor weights. aacrjournals.org
Antibody-Drug Conjugate (ADC)8, 12, and 24 PEG unitsProvided a 75-85% reduction in tumor weights and higher tumor-to-plasma exposure ratios. aacrjournals.org
Ribonuclease-Targeting Chimera (RiboTAC)2 to 8 PEG unitsIncreasing linker length in this range increased potency. acs.org
Ribonuclease-Targeting Chimera (RiboTAC)> 8 PEG unitsLonger linker lengths decreased potency. acs.org
EGFR/HER2 PROTAC2 PEG unitsDegraded both EGFR and HER2 proteins. frontiersin.org
EGFR/HER2 PROTAC3 PEG unitsSelectively degraded only the EGFR protein. frontiersin.org

Conformational Flexibility and Topological Considerations in Linker Design

This flexibility can be a double-edged sword. While it allows the molecule to adopt various conformations, which may be necessary for forming a productive ternary complex, excessive flexibility can also lead to an entropy penalty upon binding. precisepeg.com Recent studies have shown that flexible PROTACs can behave as "molecular chameleons," adopting more compact, folded conformations in nonpolar environments (like a cell membrane) and more extended conformations in aqueous solutions. chemrxiv.orgdiva-portal.org Research comparing two PROTACs, one with a flexible alkyl linker and another with a PEG linker, found the PEG-linker PROTAC to be almost three orders of magnitude more permeable. acs.org Molecular dynamics simulations revealed that the PEG linker allowed the molecule to maintain similar shapes and polarities in both polar and nonpolar environments, whereas the alkyl linker forced the molecule into an extended, more polar conformation in nonpolar media, hindering its permeability. acs.org

To counter the potential downsides of high flexibility, medicinal chemists have explored more rigid linker designs. creative-biolabs.comprecisepeg.com These can include incorporating aromatic rings, spirocyclic structures, or piperazine/piperidine motifs. precisepeg.comnih.gov Rigid linkers can pre-organize the molecule into an active conformation that favors ternary complex formation and can enhance selectivity by reducing rotational freedom. nih.govprecisepeg.com Ultimately, the optimal linker often involves a balance, with many successful PROTACs incorporating both flexible PEG and more rigid alkyl or cyclic components to fine-tune the molecule's physicochemical properties. nih.gov

Rational Design Approaches for Modulating Target Engagement and Specificity

The linker is now recognized as a crucial modulator of a bioconjugate's activity, not just a passive connector. nih.govprecisepeg.com Therefore, rational design of the linker's composition, length, flexibility, and attachment points is essential for developing potent and specific therapeutics. nih.govnih.gov The goal of rational design is to create a linker that optimally orients the two ends of a heterobifunctional molecule (like a PROTAC) to facilitate productive and stable ternary complex formation between the target protein and an E3 ligase. nih.gov

Advanced computational tools are increasingly being used to guide this process. For example, 3D linker generative models like PROTAC-INVENT can design novel linkers in the context of the ternary protein structure, generating not only the chemical structure but also its putative 3D binding conformation. chemrxiv.org These approaches allow for the optimization of properties based on 3D structural information, a significant advance over methods that only consider 2D properties. chemrxiv.org

Advanced Characterization and Mechanistic Studies of Boc Pyrrolidine Peg2 Cooh Conjugates

Analytical Techniques for Structural Elucidation and Purity Assessment

The precise chemical structure and high purity of a PROTAC are prerequisites for reliable biological evaluation. Following the synthesis of a PROTAC that incorporates the Boc-Pyrrolidine-PEG2-COOH linker, rigorous analytical techniques are employed to confirm its identity and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of novel synthesized compounds, including complex molecules like PROTACs. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to verify that the this compound linker has been successfully conjugated to the respective warhead (targeting the protein of interest) and E3 ligase ligand.

In a typical analysis of a final PROTAC conjugate, specific proton (¹H) and carbon (¹³C) signals corresponding to the pyrrolidine (B122466) ring, the polyethylene (B3416737) glycol (PEG) chain, and the terminal carboxyl group (post-conjugation) of the original linker moiety would be identified. The chemical shifts, multiplicities, and integration values of these signals provide definitive evidence of the linker's presence and covalent attachment within the final PROTAC structure.

Illustrative NMR Data for a Hypothetical PROTAC Conjugate

To demonstrate the application of NMR, the following table presents hypothetical ¹H NMR data for a PROTAC molecule, "Degrader X," which incorporates the this compound linker. The data shows the characteristic signals expected from the linker portion of the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.65 - 3.55m8H-OCH₂CH₂O- (PEG protons)
3.50 - 3.30m4HPyrrolidine-CH₂-
2.20 - 1.90m4HPyrrolidine-CH₂-
1.45s9HBoc (-C(CH₃)₃)
Note: This table is for illustrative purposes only and represents plausible data for a molecule containing the specified linker.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized PROTAC conjugate. The analysis is typically performed using a reverse-phase column, where the PROTAC is eluted with a gradient of organic solvent (e.g., acetonitrile) and water. A pure compound will appear as a single, sharp peak in the chromatogram. The purity is quantified by integrating the area of the main peak relative to the total area of all detected peaks. For regulatory filings and quality control, a purity level of >95% or higher is often required.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capability of mass spectrometry. This technique is crucial for confirming the molecular weight of the final PROTAC conjugate. Following chromatographic separation, the compound is ionized, and the mass spectrometer measures its mass-to-charge ratio (m/z). The observed molecular weight must match the calculated theoretical molecular weight of the expected PROTAC structure, providing definitive confirmation of its identity.

Example Purity and Mass Data for "Degrader X"

Analytical Method Parameter Result
HPLCPurity>98%
LC-MSCalculated Mass [M+H]⁺950.50 Da
LC-MSObserved Mass [M+H]⁺950.52 Da
Note: This table contains example data to illustrate typical results from these analyses.

Biophysical Methods for Investigating Ternary Complex Formation and Binding Kinetics

The mechanism of action of a PROTAC is contingent upon its ability to induce and stabilize a ternary complex (Target Protein–PROTAC–E3 Ligase). Biophysical techniques are essential for quantifying the binding affinities and kinetics of these interactions. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are commonly used. These studies measure the binding of the PROTAC to its individual protein partners and, critically, assess the cooperativity of ternary complex formation. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the second, is a key indicator of a potentially effective degrader.

Cellular and Biochemical Assays for Evaluating Biological Activity and Mechanism of Action

Ultimately, the efficacy of a PROTAC conjugate must be validated in relevant biological systems. A suite of cellular and biochemical assays is used to measure the biological activity and confirm the mechanism of action. Western blotting is a primary technique used to quantify the reduction in the levels of the target protein following treatment with the PROTAC. The potency of the PROTAC is determined by calculating the DC₅₀ (concentration required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved).

Further mechanistic validation involves experiments to demonstrate that the observed degradation is dependent on the ubiquitin-proteasome system. This can be achieved by co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms the intended proteasome-dependent mechanism of action.

Future Perspectives and Emerging Research Trajectories

Expansion into Novel Modalities Beyond Protein Degradation

The application of Boc-Pyrrolidine-PEG2-COOH is anticipated to extend beyond its role in PROTACs to other innovative therapeutic modalities. medchemexpress.combiochempeg.com Its inherent properties, including the pyrrolidine (B122466) ring and the flexible PEG2 spacer, make it an attractive building block for various bioconjugates. chempep.comnih.gov

Furthermore, the principles of targeted delivery are being applied to Peptide-Drug Conjugates (PDCs) , where a peptide is used to guide a drug to its target. nih.gov The this compound linker, with its defined length and chemical handles, is well-suited for the synthesis of PDCs, offering a modular approach to connect various peptides and therapeutic agents. nih.gov This could lead to the development of new treatments for a range of diseases, including bacterial infections and cancer. nih.gov

The development of molecular imaging probes represents another promising frontier. chempep.com The PEG component of the linker can enhance the pharmacokinetic properties of imaging agents, while the pyrrolidine and carboxylic acid moieties provide points for conjugation to both targeting ligands and signaling molecules. chempep.com This could facilitate the creation of multimodal imaging agents for improved diagnostics.

Advancements in Site-Specific Bioconjugation Methodologies

The ability to attach a molecule to a specific site on a protein or other biomolecule is paramount for creating effective and homogenous bioconjugates. The terminal carboxylic acid of this compound provides a reactive handle for various conjugation chemistries. biochempeg.com Future research will likely focus on leveraging this feature in advanced, site-specific bioconjugation techniques.

One area of advancement is the use of "click chemistry" , a set of powerful and reliable reactions for rapidly and modularly synthesizing new compounds. explorationpub.com The carboxylic acid can be readily converted to other functional groups compatible with click reactions, such as alkynes or azides, allowing for the efficient assembly of complex bioconjugates. explorationpub.comuni-muenchen.de This approach has been successfully used to generate libraries of PROTACs and could be extended to other modalities. explorationpub.comuni-muenchen.de

Furthermore, the development of enzymatic conjugation methods offers a high degree of specificity. njbio.com While the this compound linker itself may not be a direct substrate for enzymes, it can be incorporated into larger structures that are recognized by specific ligases, enabling precise attachment to a target protein.

The exploration of novel protecting group strategies will also play a role in advancing bioconjugation. njbio.com The Boc (tert-butyloxycarbonyl) group is a well-established protecting group for amines, and its controlled removal is a key step in many synthetic pathways. nih.govnih.govuky.edu Research into more sophisticated protecting group schemes will allow for more complex, multi-step syntheses involving the this compound linker.

Development of Multi-Targeting and Multi-Functional Chemical Probes

The modular nature of this compound makes it an ideal scaffold for the construction of multi-targeting and multi-functional chemical probes. These probes are designed to interact with multiple biological targets simultaneously, offering the potential for synergistic effects or the ability to probe complex biological pathways.

The development of dual or multi-targeting inhibitors is a growing area in medicinal chemistry. acs.org By attaching two different pharmacophores to either end of the this compound linker, it is possible to create a single molecule that can engage two distinct protein targets. This approach has the potential to overcome drug resistance and improve therapeutic efficacy.

Similarly, the linker can be used to create multi-functional probes that combine targeting, imaging, and therapeutic capabilities in a single agent. For instance, a probe could be designed to bind to a specific cancer cell receptor via a targeting moiety, be visualized through a conjugated fluorophore, and deliver a cytotoxic payload. The this compound linker provides the necessary spacing and attachment points to assemble such complex constructs.

Contribution to the Discovery of New Biological Targets and Pathways

The use of chemical probes built with the this compound linker can significantly contribute to the discovery and validation of new biological targets and the elucidation of complex cellular pathways.

By creating libraries of probes with varying linker lengths and compositions, researchers can systematically investigate the spatial requirements for protein-protein interactions. nih.gov This approach has been instrumental in optimizing the potency and selectivity of PROTACs and can be applied to the study of other protein complexes. nih.gov For example, altering the length of the PEG component can influence the ability of a bifunctional molecule to induce the formation of a stable ternary complex between a target protein and an E3 ligase. nih.gov

Furthermore, the development of photoaffinity labeling probes incorporating the this compound scaffold can be used to identify the binding partners of a particular drug or bioactive molecule. acs.org These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby proteins, allowing for their subsequent identification and characterization.

The application of these advanced chemical probes will undoubtedly lead to a deeper understanding of cellular signaling, disease mechanisms, and the identification of novel therapeutic intervention points.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Boc-Pyrrolidine-PEG2-COOH, and how can purity be verified?

  • Methodological Answer : The synthesis typically involves coupling Boc-protected pyrrolidine with PEG2-COOH using carbodiimide-based crosslinkers (e.g., EDC/NHS). Detailed experimental procedures, including stoichiometric ratios, solvent selection (e.g., DMF or DCM), and reaction times, should be documented to ensure reproducibility. Purity verification requires HPLC analysis with UV detection at 220–280 nm, complemented by 1^1H NMR to confirm functional group integrity (e.g., Boc peak at ~1.4 ppm, PEG methylene signals at ~3.5–3.7 ppm). Mass spectrometry (ESI-MS) is recommended for molecular weight validation .

Q. What analytical techniques are recommended for characterizing the molecular weight and functional group integrity of this compound?

  • Methodological Answer : Use gel permeation chromatography (GPC) to determine PEG2’s molecular weight distribution. For functional groups, employ FT-IR spectroscopy (carboxylic acid C=O stretch at ~1700 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹). Cross-validate with 13^{13}C NMR to resolve overlapping signals from PEG and pyrrolidine moieties. PubChem’s structure clustering tools can assist in comparing spectral data with known analogs .

Q. How can researchers ensure reproducibility in this compound-based conjugation experiments?

  • Methodological Answer : Standardize reaction conditions (pH, temperature, and molar ratios) and pre-activate carboxylic acid groups using NHS esters. Include negative controls (e.g., omitting the crosslinker) to confirm conjugation specificity. Document batch-to-batch variability by reporting yields, purity metrics, and characterization data in supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

  • Methodological Answer : Apply the PICO framework :

  • Population : this compound in aqueous buffers.
  • Intervention : pH gradients (e.g., 2.0, 7.4, 9.0) at 37°C.
  • Comparison : Stability in inert solvents (e.g., DMSO) as a control.
  • Outcome : Degradation kinetics via HPLC tracking of Boc group loss or PEG hydrolysis.
    Use Arrhenius plots to predict shelf-life under physiological conditions. Pre-register protocols in repositories like Open Science Framework to enhance methodological rigor .

Q. What strategies optimize the conjugation efficiency of this compound with target biomolecules in drug delivery systems?

  • Methodological Answer : Screen coupling agents (e.g., DCC vs. EDC) and additives (e.g., HOBt) to minimize racemization. Employ surface plasmon resonance (SPR) to monitor real-time binding kinetics. For site-specific conjugation, introduce click chemistry handles (e.g., azide/alkyne) orthogonal to the Boc group. Validate using MALDI-TOF to confirm stoichiometry and absence of side products .

Q. How should researchers address discrepancies in reported reactivity of this compound in different solvent systems?

  • Methodological Answer : Conduct a contradiction analysis by replicating conflicting studies under controlled conditions (e.g., solvent polarity, water content). Use quantum mechanical calculations (DFT) to model solvent effects on reaction transition states. Publish raw data and computational inputs in open-access formats to facilitate peer scrutiny .

Q. What computational tools can predict the solubility and aggregation behavior of this compound in complex biological matrices?

  • Methodological Answer : Utilize molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model PEG2’s hydration shell and interactions with serum proteins. Validate predictions via dynamic light scattering (DLS) and cryo-TEM. Cross-reference solubility parameters with PubChem’s standardized data for PEG analogs .

Data Management and Reproducibility

Q. How can researchers systematically curate and share spectral data for this compound to enhance cross-study comparability?

  • Methodological Answer : Deposit 1^1H/13^{13}C NMR, FT-IR, and MS data in public repositories (e.g., PubChem or Zenodo) using FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate peaks with chemical shift tolerances (±0.05 ppm for NMR) and instrument parameters (e.g., ESI-MS ionization voltage). Cite datasets using DOIs in publications .

Q. What frameworks assist in evaluating the ethical and practical feasibility of this compound applications in animal models?

  • Methodological Answer : Apply the FINER criteria :

  • Feasibility : Pilot studies to determine tolerable doses (e.g., LD50 assays).
  • Novelty : Compare with existing PEGylated linkers in literature reviews.
  • Ethical : Adhere to ARRIVE guidelines for humane endpoint definitions.
  • Relevance : Align with NIH priorities for biocompatible drug carriers.
    Pre-consult institutional review boards (IRBs) for in vivo protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.